molecular formula C16H16N2O B4751587 2-methyl-N-phenyl-1-indolinecarboxamide

2-methyl-N-phenyl-1-indolinecarboxamide

Cat. No.: B4751587
M. Wt: 252.31 g/mol
InChI Key: XXQUBWFDSGRFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-phenyl-1-indolinecarboxamide is a synthetic chemical compound offered For Research Use Only. It is not approved for human or veterinary, household, or personal use. This compound features an indoline core, a saturated form of the indole scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological interactions and pharmacological potential . While specific data on this compound is limited, its structural analogs, particularly indole-2-carboxamides, have demonstrated significant research value in infectious disease and oncology. A key area of investigation for related carboxamides is as potent antitubercular agents. Such compounds have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential transporters like the mycobacterial membrane protein large 3 (MmpL3), which is responsible for shuttling mycolic acid precursors to the cell wall . Other closely related N-phenylindole derivatives have been identified as high-affinity inhibitors of Polyketide synthase 13 (Pks13), a vital enzyme for mycolic acid biosynthesis in Mtb, further validating this scaffold's utility in anti-TB research . Beyond infectious diseases, indolecarboxamide derivatives are also explored in cancer research. Certain analogs exhibit potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) . The mechanism for these compounds may involve the induction of apoptosis, as evidenced by changes in markers like caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 . Some derivatives also function as multi-targeted agents, showing inhibitory activity against kinases such as EGFR and CDK2 . The structural versatility of the indoline/indole carboxamide scaffold allows for fine-tuning to confer selective biological activities, making it a valuable template for developing novel research compounds and therapeutic leads .

Properties

IUPAC Name

2-methyl-N-phenyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-11-13-7-5-6-10-15(13)18(12)16(19)17-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQUBWFDSGRFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-N-phenyl-1-indolinecarboxamide and its analogs?

  • Methodology : The compound can be synthesized via coupling reactions between indolinecarboxylic acid derivatives and substituted anilines. For example, acylation using carbodiimide coupling agents (e.g., TBTU or EDCI) in dry solvents like DCM under inert conditions is typical. Reaction optimization includes controlling temperature (0–30°C) and using catalysts like 2,6-lutidine to enhance yields .
  • Example Protocol :

  • Step 1: React 1-indolinecarboxylic acid with thionyl chloride to generate the acyl chloride intermediate.
  • Step 2: Couple with 2-methylaniline using TBTU and a base (e.g., DIPEA) in DCM.
  • Step 3: Purify via column chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the indoline ring and substitution patterns on the phenyl group. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) .

Q. How can researchers optimize reaction yields for indolinecarboxamide derivatives?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
  • Catalyst Use : Additives like TBTU or HOBt reduce side reactions during amide bond formation .
  • Temperature Control : Maintain low temperatures (0–5°C) during coupling to minimize decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or heterocyclic substitution) impact the bioactivity of this compound?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., fluorine at position 4/6 of the indoline ring) to assess effects on target binding. For instance, fluorinated analogs in showed enhanced mycobacterial growth inhibition (MIC ≤ 0.5 µg/mL) .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or GPCRs .

Q. What strategies resolve contradictory data in biological assays for indolinecarboxamides?

  • Methodology :

  • Dose-Response Analysis : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends.
  • Counter-Screening : Test against off-target receptors (e.g., CB1 or nAChRs) to rule out pleiotropic effects .
  • Metabolic Stability Tests : Use liver microsomes to assess if inconsistent results stem from rapid degradation .

Q. How can researchers design selective inhibitors using this compound as a scaffold?

  • Methodology :

  • Fragment-Based Design : Attach photoactivatable groups (e.g., benzophenone) for target identification via cross-linking .
  • Bioisosteric Replacement : Substitute the phenyl ring with pyridine or thiophene to modulate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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